

SC-75416: An In-Depth Technical Guide to In Vitro Off-Target Effects

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Compound of Interest

Compound Name:	SC-75416
CAS No.:	215122-74-0
Cat. No.:	B1680881

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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide provides a comprehensive overview of the known in vitro pharmacology of **SC-75416**, a selective cyclooxygenase-2 (COX-2) inhibitor. It is critical to note that extensive public domain data specifically detailing the broad off-target profile of **SC-75416** from comprehensive kinase panel screening or other broad selectivity assays is not readily available. Therefore, this document will focus on its well-characterized on-target effects and infer potential off-target considerations based on its mechanism of action and the known profile of the broader class of selective COX-2 inhibitors.

Introduction to SC-75416

SC-75416 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Structurally, it belongs to the benzopyran class of compounds. Its primary mechanism of action is the inhibition of prostaglandin synthesis, which is a key pathway in inflammation and pain signaling. The selectivity for COX-2 over COX-1 was a key design feature aimed at reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

On-Target Activity: COX-1 and COX-2 Inhibition

The primary pharmacological activity of **SC-75416** is the inhibition of COX-2. The following table summarizes the available quantitative data on its in vitro potency against human recombinant COX-1 and COX-2 enzymes.

Target	IC50 (μM)	Assay System	Reference
Human Recombinant COX-2	0.25	In vitro enzyme assay	[1]
Human Recombinant COX-1	49.6	In vitro enzyme assay	[1]

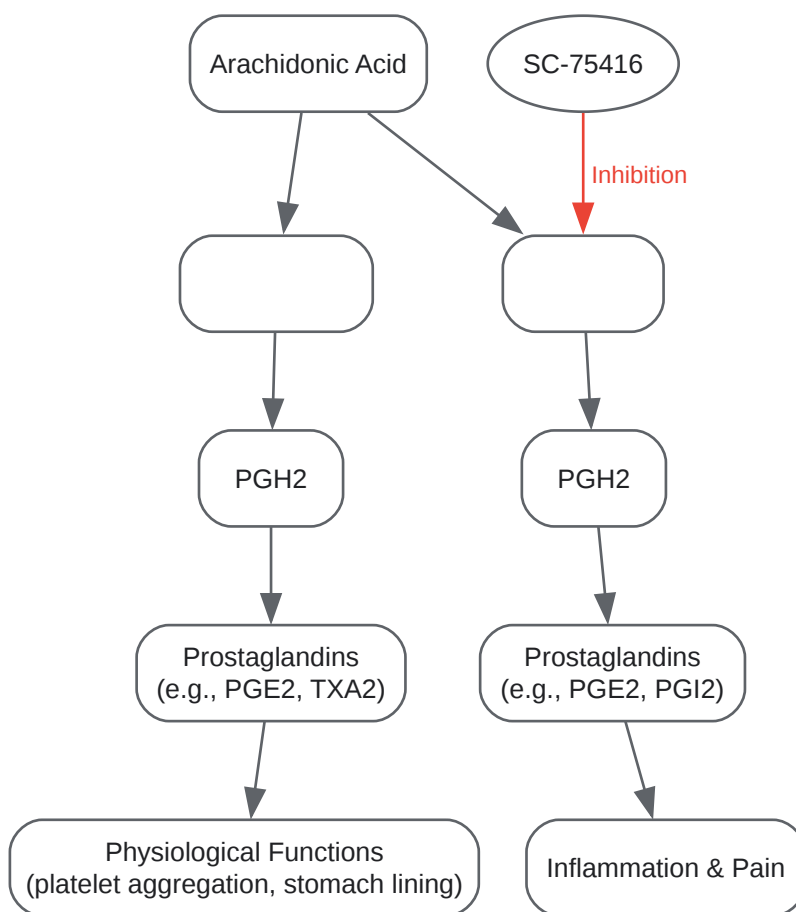
Interpretation: The data clearly demonstrates the high selectivity of **SC-75416** for COX-2 over COX-1, with an approximate 200-fold difference in IC50 values. This selectivity is the basis for its intended therapeutic effect of reducing inflammation while sparing the gastroprotective functions of COX-1.

Potential Off-Target Considerations

In the absence of specific screening data for **SC-75416**, we can infer potential off-target effects based on the known pharmacology of selective COX-2 inhibitors and related chemical scaffolds. It is important to emphasize that the following are theoretical considerations and would require experimental validation.

Signaling Pathways

The primary signaling pathway modulated by **SC-75416** is the arachidonic acid cascade, specifically the branch mediated by COX enzymes.



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Caption: The Cyclooxygenase (COX) signaling pathway.

Potential for Kinase Inhibition

While **SC-75416** is not designed as a kinase inhibitor, many small molecule drugs exhibit off-target kinase activity. The benzopyran scaffold, while not a classic "kinase inhibitor" scaffold, could potentially interact with the ATP-binding site of various kinases. A comprehensive in vitro kinase panel screen would be necessary to definitively assess this.

Other Potential Off-Targets

Other potential off-targets for NSAIDs can include:

- Nuclear Receptors: Some NSAIDs have been shown to interact with nuclear receptors such as PPARs.

- Ion Channels: Effects on various ion channels have been reported for some NSAIDs.
- Other Enzymes: Cross-reactivity with other metabolic enzymes is a possibility.

Experimental Protocols for Off-Target Profiling

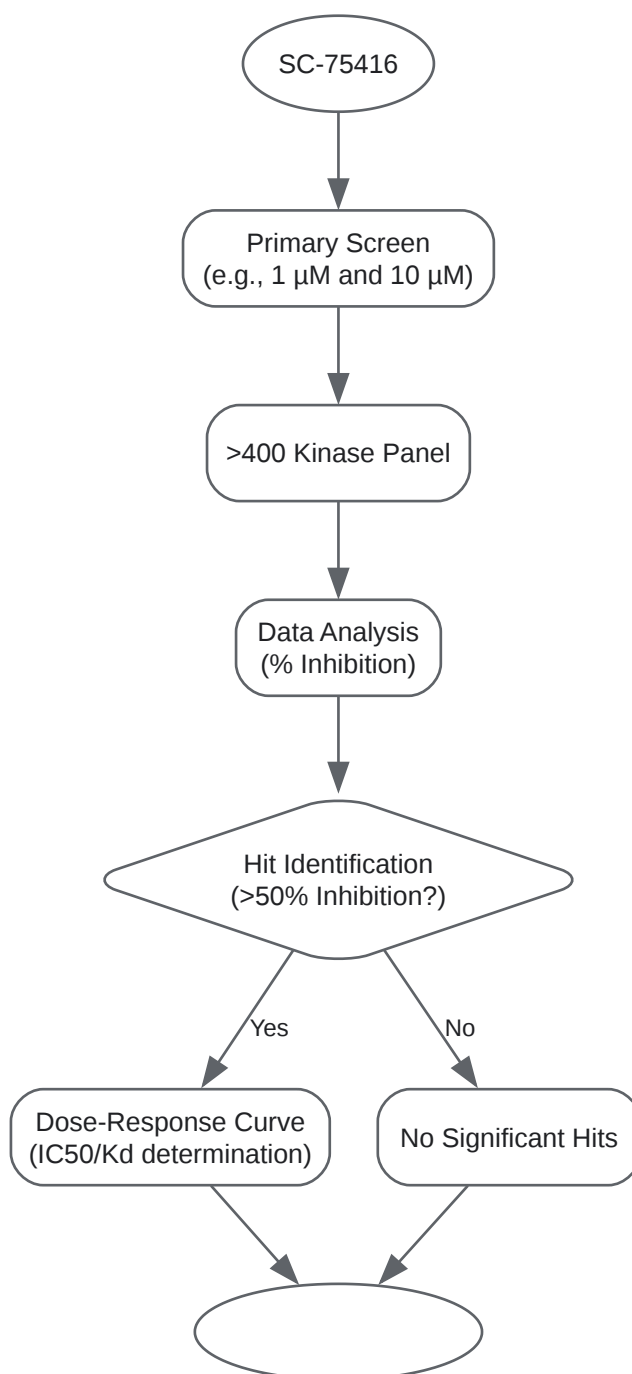
To thoroughly investigate the off-target effects of **SC-75416**, a tiered experimental approach is recommended.

Broad Kinase Profiling

A standard industry practice is to screen the compound against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or similar service).

Methodology:

- Compound Preparation: **SC-75416** is prepared in DMSO at a stock concentration (e.g., 10 mM).
- Binding Assays: The compound is typically tested at one or two concentrations (e.g., 1 μ M and 10 μ M) against a panel of over 400 kinases. The assay measures the displacement of a tagged ligand from the kinase active site.
- Data Analysis: Results are expressed as a percentage of control or percent inhibition. Hits are typically defined as compounds causing >50% or >80% inhibition.
- Follow-up: For any identified hits, dose-response curves are generated to determine the IC50 or Kd values.



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Caption: A typical workflow for in vitro kinase profiling.

Cellular Assays

For any confirmed off-target hits from biochemical assays, it is crucial to validate these findings in a cellular context.

Methodology:

- Cell Line Selection: Choose cell lines that express the off-target of interest.
- Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that **SC-75416** engages the target protein within the cell.
- Functional Assays: Measure the downstream functional consequences of target engagement. For example, if a kinase is inhibited, measure the phosphorylation of its known substrates.

Conclusion

SC-75416 is a highly selective COX-2 inhibitor with a well-defined on-target pharmacological profile. While specific data on its broader off-target effects are not publicly available, a systematic investigation using established in vitro profiling methodologies would be necessary to fully characterize its selectivity and potential for off-target interactions. The information and proposed experimental workflows in this guide provide a framework for such an investigation, which is a critical component of preclinical drug development and safety assessment.

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References

- 1. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
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